molecular formula C9H8O2 B3279042 1,3-Dihydro-2-benzofuran-4-carbaldehyde CAS No. 6860-94-2

1,3-Dihydro-2-benzofuran-4-carbaldehyde

Cat. No.: B3279042
CAS No.: 6860-94-2
M. Wt: 148.16
InChI Key: MEJDETFUHZQRDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dihydro-2-benzofuran-4-carbaldehyde (CAS: 209256-42-8) is a high-purity chemical building block with the molecular formula C9H8O2 and a molecular weight of 148.16 g/mol . This compound features a benzofuran core, a privileged scaffold in medicinal chemistry known for its wide range of biological activities . Researchers value this specific carbaldehyde derivative as a versatile synthetic intermediate for constructing more complex, biologically active molecules. The primary research application of this compound is in the field of anticancer drug discovery and development. Benzofuran derivatives have demonstrated significant potential in therapeutic research, showing activity against various cancer cell lines, including non-small-cell lung cancer (NSCLC), leukemia, and colorectal adenocarcinoma . The structure serves as a key precursor for synthesizing novel compounds that can be evaluated for their inhibitory effects on specific biological targets, such as the epidermal growth factor receptor (EGFR) . The reactivity of the aldehyde group allows researchers to readily incorporate the 1,3-dihydro-2-benzofuran scaffold into larger hybrid structures, such as benzofuran-indole or benzofuran-triazole hybrids, to explore structure-activity relationships and optimize pharmacological properties . Intended Use & Handling: This product is intended for research and laboratory use only by qualified professionals. It is not for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet (SDS) for safe handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dihydro-2-benzofuran-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c10-4-7-2-1-3-8-5-11-6-9(7)8/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEJDETFUHZQRDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CO1)C(=CC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6860-94-2
Record name 1,3-dihydro-2-benzofuran-4-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 1,3 Dihydro 2 Benzofuran 4 Carbaldehyde and Its Structural Analogs

Retrosynthetic Analysis of the 1,3-Dihydro-2-benzofuran-4-carbaldehyde Framework

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves mentally breaking down the target molecule into simpler, readily available starting materials through a series of disconnections that correspond to reliable chemical reactions. scitepress.orgamazonaws.com

For the target molecule, This compound (1) , two primary retrosynthetic disconnections can be considered:

Disconnection of the Aldehyde Group: A C-C bond disconnection between the aromatic ring and the formyl group suggests an electrophilic formylation reaction as the final step. This leads to the precursor 1,3-Dihydro-2-benzofuran (2) , also known as phthalane. This is a logical approach as the dihydrobenzofuran ring system is activated towards electrophilic aromatic substitution.

Disconnection of the Heterocyclic Ring: Breaking the two C-O bonds of the dihydrofuran ring points towards a precursor like 2,3-bis(halomethyl)benzaldehyde (3) . Cyclization via reaction with an oxygen nucleophile would form the target heterocycle. Alternatively, disconnection could lead to a 1,2-disubstituted benzene (B151609) with appropriate functional groups, such as an alcohol and a halomethyl group, poised for intramolecular cyclization.

The first approach, via formylation of phthalane, is often more practical. The synthesis of phthalane (2) itself can be envisioned by disconnecting the C-O bonds, leading back to o-xylene (B151617) derivatives. A common laboratory preparation involves the free-radical dibromination of o-xylene to yield α,α'-dibromo-o-xylene, followed by hydrolysis and cyclization.

Direct Synthesis Routes to this compound

Direct synthesis involves the construction of the target molecule through a sequence of forward reactions based on the retrosynthetic plan.

A plausible linear synthesis based on the formylation strategy would proceed as follows:

Synthesis of Phthalane (2): Starting from commercially available o-xylene, a two-step process involving benzylic bromination followed by cyclization is a standard method.

Formylation of Phthalane: The introduction of the aldehyde group at the 4-position can be achieved using standard formylation methods such as the Vilsmeier-Haack reaction (using phosphoryl chloride and dimethylformamide) or the Gattermann reaction. The directing effects of the dihydrofuran ring would need to be carefully considered to achieve the desired regioselectivity for the 4-isomer.

An alternative linear approach involves building the ring onto a pre-functionalized aromatic core. For instance, a synthesis could start from 3-hydroxy-2-methylbenzoic acid, where the carboxylic acid and methyl groups are manipulated through reduction and halogenation steps to create precursors for cyclization, with the formyl group being introduced at a later stage.

Convergent syntheses involve preparing different fragments of the molecule independently before combining them. For a relatively small molecule like this compound, this might involve a cycloaddition strategy. For example, dearomative [3+2] cycloaddition reactions have been developed for synthesizing related benzofuroindolone derivatives from 2-nitrobenzofurans. nih.gov A similar strategy could potentially be adapted.

Another convergent method involves the reaction of arylmagnesium reagents bearing an ortho-chloromethyl group with an appropriate electrophile, which has been shown to be a useful method for preparing isobenzofurans and related heterocycles. organic-chemistry.org

Asymmetric Synthesis Strategies for Chiral Analogs of this compound

While the parent compound is achiral, many biologically active analogs possess stereocenters at the C1 or C3 positions of the dihydrofuran ring. Asymmetric synthesis is employed to produce single enantiomers of these chiral molecules. nih.gov

Several catalytic asymmetric methods have been developed for the synthesis of chiral 1,3-dihydroisobenzofuran derivatives:

Enantioselective Intramolecular Oxa-Michael Addition: Using a cinchona squaramide-based organocatalyst, enones containing benzylic alcohols can undergo intramolecular cyclization to yield chiral 1,3-dihydroisobenzofurans in high yields and enantioselectivities. organic-chemistry.org

Palladium-Catalyzed Asymmetric Cycloadditions: A highly enantioselective Pd/TY-Phos-catalyzed Heck/Tsuji-Trost reaction between o-bromophenols and 1,3-dienes provides access to chiral 2,3-dihydrobenzofurans with excellent regio- and enantiocontrol. organic-chemistry.org

Organocatalytic Cyclizations: Bifunctional aminoboronic acids can facilitate intramolecular oxa-Michael reactions of α,β-unsaturated carboxylic acids to form chiral dihydrobenzofurans. organic-chemistry.org

These methodologies can be applied to substrates that would ultimately yield chiral analogs of this compound.

Table 1: Asymmetric Synthesis Strategies for Chiral Dihydrobenzofuran Analogs

Catalytic System Reaction Type Substrate Type Product Type Reported Enantiomeric Excess (ee) Reference
Cinchona Squaramide Organocatalyst Intramolecular Oxa-Michael Enones with benzylic alcohols 1,3-Dihydroisobenzofuranyl-1-methylene ketones High organic-chemistry.org
Pd/TY-Phos Heck/Tsuji-Trost Reaction o-bromophenols and 1,3-dienes Chiral substituted 2,3-dihydrobenzofurans Excellent organic-chemistry.org

Green Chemistry Principles and Sustainable Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govrroij.com The application of its 12 principles can lead to more sustainable synthetic routes. firp-ula.orgresearchgate.net

Key green chemistry considerations for the synthesis of this compound include:

Catalysis over Stoichiometric Reagents: Employing catalytic methods, such as a ligand-free cobalt-catalyzed reductive cyclization cascade, avoids the large amounts of waste generated by stoichiometric reagents like lead tetraacetate, which has been used in some syntheses of related structures. lookchem.comorganic-chemistry.org Catalysts are used in small amounts and can often be recycled, improving atom economy. nih.gov

Safer Solvents and Auxiliaries: Traditional syntheses may use hazardous solvents. Green approaches prioritize the use of safer solvents like water or ethanol, or even solvent-free conditions, such as grinding techniques, which have been reported for the synthesis of other benzofuran-based heterocycles. tandfonline.com

Energy Efficiency: Utilizing catalytic processes that operate at ambient temperature and pressure reduces energy consumption compared to reactions requiring high heat. greenchemistry-toolkit.org Microwave-assisted synthesis can also be an energy-efficient alternative to conventional heating. scienceopen.com

Use of Renewable Feedstocks: While many syntheses start from petroleum-derived chemicals like o-xylene, future research could explore pathways from renewable bio-based sources. For example, some phenols and aldehydes can be derived from lignin (B12514952) or other plant materials. nih.gov

Synthesis of Deuterated and Isotopically Labeled this compound Derivatives for Mechanistic Studies

Isotopically labeled compounds, particularly with deuterium (B1214612) (²H or D) and carbon-13 (¹³C), are invaluable tools for elucidating reaction mechanisms and studying metabolic pathways. nih.govresearchgate.net

The synthesis of labeled this compound can be achieved by introducing the isotope at a specific step using a labeled reagent.

Labeling the Aldehyde Group: To introduce a deuterium label on the aldehyde carbon, a deuterated formylating agent could be used. For example, in a Vilsmeier-Haack reaction, using deuterated dimethylformamide (DMF-d₇) would result in the formation of the corresponding deuterated aldehyde.

Labeling the Dihydrofuran Ring: The protons at the C1 and C3 positions could be replaced with deuterium by using a deuterated reducing agent, such as sodium borodeuteride (NaBD₄), at an appropriate stage of the synthesis, for instance, in the reduction of a phthalide-type precursor.

Carbon-13 Labeling: A ¹³C label could be incorporated into the aldehyde group by using a ¹³C-labeled source, such as ¹³CO₂ or K¹³CN, in the synthesis of the formylating agent.

These labeled compounds allow researchers to track the fate of specific atoms through a reaction sequence using techniques like NMR spectroscopy and mass spectrometry, providing deep mechanistic insight. nih.gov

Chemical Reactivity and Mechanistic Investigations of 1,3 Dihydro 2 Benzofuran 4 Carbaldehyde

Electrophilic and Nucleophilic Reactions of the Aldehyde Moiety in 1,3-Dihydro-2-benzofuran-4-carbaldehyde

The aldehyde group is a key reactive center in this compound, characterized by the electrophilic nature of its carbonyl carbon. This feature makes it susceptible to attack by a wide array of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

Key nucleophilic addition reactions include:

Grignard Reaction: The addition of organomagnesium halides (Grignard reagents) to the aldehyde results in the formation of secondary alcohols. The nucleophilic alkyl or aryl group from the Grignard reagent attacks the carbonyl carbon, and subsequent acidic workup protonates the resulting alkoxide. organic-chemistry.orgecnu.edu.cn

Wittig Reaction: This reaction converts the aldehyde into an alkene. rsc.org A phosphorus ylide (Wittig reagent) attacks the aldehyde to form a betaine intermediate, which then collapses to an oxaphosphetane. scilit.com This intermediate subsequently fragments to yield the desired alkene and triphenylphosphine oxide. scilit.comnih.gov The stereochemistry of the resulting alkene is influenced by the nature of the ylide used. scilit.com

Condensation Reactions: The aldehyde can participate in various condensation reactions, such as the Knoevenagel condensation, with compounds containing active methylene (B1212753) groups. These reactions are typically base-catalyzed and result in the formation of a new carbon-carbon double bond.

The following table summarizes typical nucleophilic addition reactions at the aldehyde moiety.

Reaction TypeNucleophile/ReagentProduct TypeConditions
Grignard AdditionR-MgX (e.g., CH₃MgBr)Secondary AlcoholAnhydrous ether (e.g., THF), then H₃O⁺ workup
Wittig OlefinationPh₃P=CHR (Wittig Reagent)AlkeneAnhydrous solvent (e.g., THF)
Knoevenagel CondensationCH₂(CN)₂ (Malononitrile)α,β-Unsaturated DinitrileBase catalyst (e.g., piperidine)

Reactions Involving the Dihydrobenzofuran Ring System of this compound

The dihydrobenzofuran ring system presents two distinct regions for chemical modification: the aromatic benzene (B151609) ring and the saturated heterocyclic dihydrofuran ring.

Functionalization and Derivatization of the Aromatic Ring

The aromatic portion of the molecule is amenable to electrophilic aromatic substitution, a cornerstone of aromatic chemistry. The regiochemical outcome of such substitutions is governed by the directing effects of the existing substituents: the ether-like oxygen of the dihydrofuran ring and the aldehyde group. The oxygen atom is an activating, ortho, para-director due to its ability to donate lone-pair electron density to the ring. Conversely, the aldehyde group is a deactivating, meta-director because of its electron-withdrawing nature.

In electrophilic substitution of benzofuran (B130515), attack at the 2- and 3-positions of the furan ring is common. However, in the dihydrobenzofuran system, the aromatic benzene ring is the primary site for substitution. The directing effects predict that electrophilic attack will preferentially occur at positions ortho or para to the activating ether oxygen, namely positions 5 and 7. While the aldehyde deactivates the ring, its meta-directing influence would also favor substitution at position 5. Therefore, position 5 is expected to be the most reactive site for electrophilic attack.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid.

Halogenation: Incorporation of halogen atoms (e.g., Br, Cl) using reagents like bromine in acetic acid or N-bromosuccinimide.

Friedel-Crafts Acylation: Attachment of an acyl group (-COR) using an acyl chloride or anhydride with a Lewis acid catalyst like AlCl₃. This reaction introduces a new ketone functionality to the aromatic ring.

The table below outlines expected outcomes for electrophilic aromatic substitution on the title compound.

ReactionReagentsExpected Major Product(s)
NitrationHNO₃, H₂SO₄1,3-Dihydro-5-nitro-2-benzofuran-4-carbaldehyde
BrominationBr₂, FeBr₃5-Bromo-1,3-dihydro-2-benzofuran-4-carbaldehyde
Friedel-Crafts AcylationCH₃COCl, AlCl₃5-Acetyl-1,3-dihydro-2-benzofuran-4-carbaldehyde

Transformations and Ring-Opening/Closing Reactions of the Dihydrofuran Ring

The dihydrofuran ring, while more stable than many other heterocyclic systems, can undergo specific transformations.

Ring-Opening Reactions: The ether linkage is generally stable but can be cleaved under harsh conditions, such as with strong acids (e.g., HBr, HI). libretexts.org This process typically involves protonation of the ether oxygen followed by nucleophilic attack by the conjugate base of the acid, leading to the opening of the heterocyclic ring. libretexts.org Lewis acid-catalyzed ring-opening has also been demonstrated for dihydrofuran acetals, highlighting the role of acid catalysis in activating the ring. acs.org Furthermore, certain transition metal catalysts, such as cobalt, can promote the enantioselective ring-opening of 2,5-dihydrofurans. scilit.com

Dehydrogenation: The dihydrofuran ring can be aromatized to the corresponding benzofuran. This oxidation reaction can be achieved using various dehydrogenation reagents, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or elemental sulfur or selenium at high temperatures. This transformation is a valuable route to access the fully aromatic benzofuran scaffold from its dihydro precursor.

Oxidative and Reductive Transformations of this compound

The aldehyde functional group is readily susceptible to both oxidation and reduction, providing straightforward pathways to the corresponding carboxylic acid and primary alcohol, respectively.

Oxidation: The aldehyde can be easily oxidized to 1,3-dihydro-2-benzofuran-4-carboxylic acid. A variety of oxidizing agents can accomplish this transformation. Strong oxidants like potassium dichromate(VI) in acidic solution are effective. chemguide.co.uklibretexts.org Milder, more selective reagents such as Tollens' reagent (ammoniacal silver nitrate) or Benedict's solution can also be used, which are often employed as qualitative tests for aldehydes. libretexts.org Hydrogen peroxide in the presence of a base is another efficient system for converting aromatic aldehydes to carboxylic acids. researchgate.net

Reduction: The aldehyde group can be reduced to a primary alcohol, yielding (1,3-Dihydro-2-benzofuran-4-yl)methanol. Common reducing agents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). britannica.comchemguide.co.ukacs.org Sodium borohydride is a milder reagent and can be used in protic solvents like ethanol or water, while LiAlH₄ is a more powerful reducing agent requiring anhydrous conditions. chemguide.co.uklibretexts.orgpressbooks.pub Catalytic hydrogenation using H₂ gas over a metal catalyst (e.g., Pd, Pt, Ni) is also an effective method for this reduction. britannica.com

The following table details common oxidative and reductive transformations.

TransformationReagent(s)Product
OxidationK₂Cr₂O₇, H₂SO₄1,3-Dihydro-2-benzofuran-4-carboxylic acid
OxidationAg(NH₃)₂⁺ (Tollens' Reagent)1,3-Dihydro-2-benzofuran-4-carboxylic acid
ReductionNaBH₄, CH₃OH(1,3-Dihydro-2-benzofuran-4-yl)methanol
ReductionLiAlH₄, then H₃O⁺(1,3-Dihydro-2-benzofuran-4-yl)methanol
ReductionH₂, Pd/C(1,3-Dihydro-2-benzofuran-4-yl)methanol

Pericyclic and Rearrangement Reactions Involving this compound Precursors

The synthesis of the dihydrobenzofuran core often relies on pericyclic and rearrangement reactions, which allow for the efficient construction of the bicyclic ring system. These reactions are typically applied to precursors of the target molecule rather than the aldehyde itself.

[3+2] Cycloaddition Reactions: This type of pericyclic reaction is a powerful method for constructing five-membered rings. The dihydrobenzofuran skeleton can be formed through the [3+2] cycloaddition of a three-atom component (e.g., an oxygen-containing species) and a two-atom component (an alkene). For instance, oxidative [3+2] cycloadditions between phenols and alkenes, often facilitated by photoredox catalysis, provide a direct route to dihydrobenzofuran scaffolds. scilit.comnih.govacs.org

Claisen Rearrangement: The Claisen rearrangement is a rsc.orgrsc.org-sigmatropic rearrangement of an aryl allyl ether. Heating an appropriately substituted aryl allyl ether precursor triggers the rearrangement to form an ortho-allyl phenol (B47542). This intermediate can then undergo intramolecular cyclization (hydroaryloxylation) to yield the dihydrobenzofuran ring system. rsc.orgacs.org This tandem Claisen rearrangement–cyclization strategy is a robust method for synthesizing substituted dihydrobenzofurans and has been optimized using both thermal conditions and flow chemistry. ecnu.edu.cnacs.orgacs.org

Catalytic Applications and Transformations Initiated by this compound

While this compound is more commonly a target for synthesis or a substrate for further functionalization, its derivatives can play roles in catalytic processes. The dihydrobenzofuran scaffold is present in numerous biologically active molecules and serves as a key building block in medicinal chemistry.

The aldehyde functionality allows for its conversion into various other groups that can be utilized in catalysis. For example, reduction to the corresponding alcohol followed by conversion to a phosphine could yield a ligand for transition metal catalysis. The aromatic ring can be functionalized with groups suitable for participating in catalytic cycles, such as boronic acids for Suzuki couplings or halides for Heck or Sonogashira reactions. The development of novel transition metal-catalyzed methods for synthesizing the dihydrobenzofuran nucleus itself is an active area of research, employing catalysts based on palladium, rhodium, and copper.

Advanced Structural Characterization and Spectroscopic Analysis of 1,3 Dihydro 2 Benzofuran 4 Carbaldehyde Derivatives

High-Resolution Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy of 1,3-Dihydro-2-benzofuran-4-carbaldehyde Adducts

High-resolution NMR spectroscopy, including one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, is fundamental for the structural confirmation of this compound and its adducts. These techniques allow for the unambiguous assignment of proton and carbon signals and establish through-bond connectivities.

In the ¹H NMR spectrum of the parent compound, distinct signals are expected for the aldehyde proton (CHO), the aromatic protons, and the methylene (B1212753) protons of the dihydrofuran ring (C1-H₂ and C3-H₂). The chemical shifts and coupling constants of the aromatic protons provide information about the substitution pattern on the benzene (B151609) ring. For adducts and reaction products, changes in these NMR signals are diagnostic of structural modifications. For instance, the formation of an imine adduct with an amine would result in the disappearance of the aldehyde proton signal and the appearance of a new imine proton (CH=N) signal, along with shifts in the adjacent aromatic and methylene protons. rsc.orgresearchgate.net

Two-dimensional NMR experiments are particularly powerful for complex derivatives.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons, such as those within the dihydrofuran ring and their coupling to any benzylic protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. This is invaluable for piecing together the molecular skeleton, for example, by showing correlations from the aldehyde proton to the aromatic quaternary carbons or from the C1 methylene protons to the aromatic carbons C3a and C4. researchgate.net

The following table summarizes typical predicted NMR data for the core structure of this compound. Actual values will vary depending on the solvent and specific derivative.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the this compound Skeleton

Atom Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
C1-H₂ ~5.2 ~72
C3-H₂ ~5.2 ~72
C4-CHO ~10.0 ~192
C5-H ~7.5 ~125
C6-H ~7.4 ~130
C7-H ~7.6 ~135
C3a - ~132
C7a - ~145

Note: These are approximate values and can be influenced by substitution.

Advanced Mass Spectrometry (MS) Fragmentation Analysis of this compound and its Reaction Products

Mass spectrometry (MS) is a critical tool for determining the molecular weight and elemental composition of this compound and its reaction products. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula. uni.lu Advanced tandem mass spectrometry (MS/MS or MSⁿ) techniques are used to study fragmentation pathways, which yield valuable structural information. nih.gov

Under electron ionization (EI), the molecular ion (M⁺˙) of this compound (C₉H₈O₂, MW: 148.05 g/mol ) is expected to be observed. uni.lu The fragmentation pattern is dictated by the functional groups present. Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen radical (M-1) to form a stable acylium ion, or the loss of the entire formyl group (M-29, loss of CHO). libretexts.org

For the dihydrobenzofuran core, characteristic fragmentations can occur. A study on protonated dihydrobenzofuran neolignans showed that collision-induced dissociation (CID) leads to specific losses, such as the elimination of small neutral molecules like water (H₂O) or carbon monoxide (CO), which can be diagnostic for the core structure. nih.gov The fragmentation of the dihydrofuran ring itself can also lead to characteristic ions. For example, a retro-Diels-Alder (rDA) type cleavage is a potential pathway for related heterocyclic systems.

Table 2: Predicted ESI-MS Adducts and Key EI Fragmentation for this compound (MW = 148.16)

Ion m/z (Predicted) Technique Description
[M+H]⁺ 149.060 ESI Protonated molecule
[M+Na]⁺ 171.042 ESI Sodium adduct
[M-H]⁻ 147.045 ESI Deprotonated molecule
[M]⁺˙ 148 EI Molecular ion
[M-H]⁺ 147 EI Loss of H radical from aldehyde
[M-CHO]⁺ 119 EI Loss of formyl radical

Data sourced from PubChemLite, values are for the corresponding monoisotopic masses. uni.lu

In the analysis of reaction products, MS fragmentation helps to confirm the proposed structure. For instance, if the aldehyde is converted to an oxime (reaction with hydroxylamine), the molecular weight will increase by 15 Da (NH added, O replaced), and the fragmentation will show patterns characteristic of the new functional group.

X-ray Crystallographic Studies of this compound and its Crystalline Derivatives

For a crystalline derivative of this compound, analysis would reveal:

Conformation of the Dihydrofuran Ring: The five-membered dihydrofuran ring is typically non-planar, adopting an envelope or twisted conformation to minimize steric strain.

Planarity: The benzofuran (B130515) moiety in related structures tends to be nearly planar. vensel.org The orientation of the aldehyde group relative to the aromatic ring would be determined, revealing any intramolecular hydrogen bonding or steric interactions.

Intermolecular Interactions: The packing of molecules in the crystal lattice is governed by intermolecular forces such as hydrogen bonds (e.g., involving the aldehyde oxygen), C–H···π interactions, and π–π stacking between aromatic rings. mdpi.comresearchgate.net These interactions are crucial for understanding the solid-state properties of the material.

A study on 3-(Propan-2-ylidene)benzofuran-2(3H)-one, a related derivative, showed that two independent molecules were present in the asymmetric unit, both being highly planar. vensel.org The crystal structure was stabilized by infinite sheets of molecular assemblies lying parallel to a crystallographic plane. vensel.org Such detailed analysis would be invaluable for confirming the structure of new crystalline derivatives of this compound.

Table 3: Representative Crystallographic Data for a Dihydrobenzofuran Derivative

Parameter Example Value (from a related structure)
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.1869
b (Å) 18.0636
c (Å) 13.1656
β (°) 96.763
Volume (ų) 1697.28
Z 8 (2 independent molecules)

Data from the crystal structure of 3-(Propan-2-ylidene)benzofuran-2(3H)-one. vensel.org

Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Intermolecular Interactions of this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and probing conformational and intermolecular interactions.

For this compound, the FT-IR spectrum would be dominated by several characteristic absorption bands:

C=O Stretch: A strong, sharp band for the aldehyde carbonyl group, typically appearing in the region of 1680-1700 cm⁻¹, characteristic for aromatic aldehydes.

C-H Stretch (Aldehyde): Two weak bands are often observed around 2850 cm⁻¹ and 2750 cm⁻¹ (a Fermi resonance doublet).

C-O-C Stretch: The ether linkage in the dihydrofuran ring will produce strong C-O stretching bands, usually in the 1050-1250 cm⁻¹ region.

Aromatic C=C Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region.

Aromatic C-H Bending: Out-of-plane (OOP) bending bands in the 750-900 cm⁻¹ region, which can be diagnostic of the aromatic substitution pattern.

Raman spectroscopy complements FT-IR, as vibrations that are weak in IR (e.g., symmetric stretches) may be strong in Raman. The aromatic ring vibrations are typically strong in the Raman spectrum. Comparing theoretical (calculated) and experimental spectra can lead to a detailed assignment of vibrational modes. researchgate.net Changes in peak positions, particularly for the C=O stretch, can indicate the presence of intermolecular hydrogen bonding in the solid state or in concentrated solutions.

Table 4: Key Vibrational Frequencies for this compound

Vibrational Mode Typical FT-IR Frequency (cm⁻¹) Expected Intensity
Aromatic C-H Stretch 3000-3100 Medium-Weak
Aliphatic C-H Stretch 2850-2960 Medium
Aldehyde C-H Stretch ~2850, ~2750 Weak
Aldehyde C=O Stretch 1680-1700 Strong
Aromatic C=C Stretch 1450-1600 Medium-Weak
Ether C-O-C Stretch 1050-1250 Strong
Aromatic C-H OOP Bending 750-900 Strong

These are general ranges; specific values depend on the physical state and environment.

Chiroptical Spectroscopy (CD, ORD) of Synthesized Chiral Analogs of this compound

While this compound itself is achiral, chiral analogs can be synthesized, for instance, by introducing a stereocenter into the dihydrofuran ring or through atropisomerism. organic-chemistry.org For these chiral molecules, chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for characterizing their stereochemistry.

Circular Dichroism (CD) measures the differential absorption of left and right circularly polarized light. A CD spectrum shows positive or negative peaks (Cotton effects) at the wavelengths of UV-Vis absorption bands of the molecule's chromophores. The sign and intensity of these Cotton effects are directly related to the absolute configuration of the stereocenters near the chromophore. For a chiral analog of this compound, the aromatic ring and the aldehyde carbonyl group would act as chromophores.

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of wavelength. It is closely related to CD spectroscopy by the Kronig-Kramers relations.

Studies on the interaction of other benzofuran derivatives with chiral biomolecules, like bovine serum albumin (BSA), have used CD spectroscopy to monitor changes in the protein's secondary structure upon binding. nih.gov This demonstrates the sensitivity of CD spectroscopy to the chiral environment. The synthesis of enantiomerically pure analogs of this compound, perhaps via asymmetric catalysis, would allow for their characterization by CD and ORD, enabling the assignment of their absolute configuration by comparing experimental spectra with those predicted by quantum chemical calculations. nih.gov

Computational and Theoretical Studies of 1,3 Dihydro 2 Benzofuran 4 Carbaldehyde

Quantum Chemical Calculations of 1,3-Dihydro-2-benzofuran-4-carbaldehyde (DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For this compound, methods like Density Functional Theory (DFT) and ab initio calculations would be employed to model its behavior at the atomic level.

DFT methods, such as B3LYP, are often used for their balance of accuracy and computational cost in studying organic molecules. rsc.orgresearchgate.netnih.gov Ab initio methods, while more computationally intensive, can provide even higher accuracy.

Electronic Structure and Molecular Orbitals of this compound

A primary focus of quantum chemical calculations would be the elucidation of the electronic structure of this compound. This involves mapping the distribution of electrons within the molecule and determining the energies and shapes of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy gap between the HOMO and LUMO is a critical parameter, as it provides insights into the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity. The spatial distribution of these frontier orbitals would indicate the likely sites for electrophilic and nucleophilic attack. For instance, in related benzofuran (B130515) systems, the distribution of electron density is heavily influenced by the substituent groups. rsc.org

Table 1: Hypothetical Data Table of Calculated Electronic Properties for this compound

ParameterCalculated ValueMethod/Basis Set
HOMO Energy(Value in eV)B3LYP/6-311G(d,p)
LUMO Energy(Value in eV)B3LYP/6-311G(d,p)
HOMO-LUMO Gap(Value in eV)B3LYP/6-311G(d,p)
Dipole Moment(Value in Debye)B3LYP/6-311G(d,p)

Note: This table is for illustrative purposes only, as specific calculated values for this compound are not available in the literature.

Spectroscopic Property Prediction for this compound

Theoretical calculations are invaluable for predicting and interpreting spectroscopic data. Time-dependent DFT (TD-DFT) is a common method for calculating electronic absorption spectra (UV-Vis), which can help identify the nature of electronic transitions. rsc.org

Furthermore, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These theoretical spectra can be compared with experimental data to confirm the structure of the synthesized compound and to assign specific vibrational modes to different functional groups within the molecule. For example, the characteristic stretching frequency of the carbonyl group in the carbaldehyde moiety would be a key feature in the predicted IR spectrum.

Conformational Analysis of this compound

The three-dimensional shape of a molecule, or its conformation, is crucial to its properties and interactions. Conformational analysis of this compound would involve identifying the stable conformers and the energy barriers for rotation around its single bonds.

Reaction Mechanism Elucidation for Transformations Involving this compound

Computational studies can provide detailed insights into the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis or its subsequent transformations.

By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. This allows for the determination of activation energies, which are key to understanding the kinetics of a reaction. Such studies have been performed on related benzofuran systems to understand their formation and reactivity. nih.gov

Molecular Dynamics Simulations of this compound Interactions in Non-Biological Systems

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound over time, particularly its interactions within a solvent or other non-biological environment.

MD simulations provide a picture of how the molecule moves, vibrates, and interacts with its surroundings. This can be useful for understanding its solubility, diffusion, and other physical properties in different media. While MD simulations are more commonly applied to large biological systems, they can also provide valuable insights into the behavior of smaller molecules in various chemical environments.

Applications of 1,3 Dihydro 2 Benzofuran 4 Carbaldehyde in Organic Synthesis and Materials Science

1,3-Dihydro-2-benzofuran-4-carbaldehyde as a Key Building Block for Complex Molecule Construction

The strategic placement of the aldehyde group on the dihydrobenzofuran ring makes this compound a key precursor for synthesizing intricate molecular structures. The aldehyde functionality is a gateway for carbon-carbon and carbon-heteroatom bond formations, allowing for the extension and elaboration of the core scaffold. Synthetic chemists can leverage this reactivity to build libraries of compounds based on the 2,3-dihydrobenzofuran (B1216630) framework, which is a privileged structure in medicinal chemistry. acs.orgnih.gov Methodologies for the synthesis and subsequent elaboration of these scaffolds are of significant interest for developing new therapeutic agents and functional materials. nih.govresearchgate.net

The aldehyde group of this compound is an ideal starting point for constructing new, fused, or appended heterocyclic systems. Through condensation and cyclization reactions, a variety of heterocyclic rings can be synthesized. For instance, the reaction of aldehydes with reagents like β-aminocrotonic acid esters in the Hantzsch synthesis can produce 1,4-dihydropyridine (B1200194) derivatives. researchgate.net This well-established reaction demonstrates how the carbaldehyde on the dihydrobenzofuran ring can be used to create complex hybrid molecules. researchgate.netnih.gov

Similarly, condensation with hydrazines can yield hydrazones, which are precursors to pyrazoles. researchgate.net The reaction with hydroxylamine (B1172632) would produce an oxime, which can be a precursor for isoxazoles. Furthermore, multicomponent reactions, which are powerful tools for building molecular complexity, often utilize an aldehyde component. researchgate.netsemanticscholar.org The dihydrobenzofuran carbaldehyde can participate in such reactions to generate diverse and complex heterocyclic libraries in a single step. The synthesis of benzofuran-1,3,4-oxadiazole hybrids from benzofuran (B130515) precursors highlights the utility of this scaffold in creating novel heterocyclic systems with potential therapeutic applications. nih.gov

Table 1: Potential Heterocyclic Systems from this compound

Reagent(s) Resulting Heterocyclic Ring Reaction Type
Ethyl acetoacetate, Ammonia Dihydropyridine Hantzsch Condensation
Hydrazine / Substituted Hydrazines Pyrazole Condensation/Cyclization
Thiosemicarbazide Thiadiazole Condensation/Cyclization

The derivatization of the aldehyde group is a key strategy for creating functional materials with tailored properties. The chemical versatility of the aldehyde allows for its conversion into a wide array of other functional groups, thereby modifying the electronic and physical characteristics of the parent molecule.

Key transformations include:

Oxidation: The aldehyde can be easily oxidized to a carboxylic acid. This introduces a site for forming amides, esters, or for anchoring the molecule onto surfaces of materials.

Reduction: Reduction of the aldehyde yields a primary alcohol (a hydroxymethyl group). This group can be used in esterification or etherification reactions to attach other molecular units.

Olefin-forming Reactions: Reactions such as the Wittig or Horner-Wadsworth-Emmons reaction convert the aldehyde into a vinyl group, extending the conjugated π-system of the molecule. This is a crucial strategy for tuning the photophysical and electronic properties of materials for optoelectronic applications.

Condensation Reactions: Formation of imines (Schiff bases) through reaction with primary amines introduces new functionalities and potential for metal coordination or further chemical modification.

These derivatizations allow the dihydrobenzofuran scaffold to be incorporated into larger systems, such as liquid crystals, dyes, or electronic materials, where the specific properties are dictated by the nature of the introduced functional group. docksci.com

Role of this compound in Polymer Chemistry and Nanomaterial Synthesis

In polymer chemistry, monomers containing heterocyclic rings are used to synthesize polymers with enhanced thermal stability, specific optical properties, or other desirable characteristics. Dihydro-1,3,2H-benzoxazines, a related class of compounds, are widely utilized in the production of functional polymers. mdpi.comresearchgate.net Similarly, this compound can serve as a monomer or a precursor to a monomer. The aldehyde group can participate in polycondensation reactions with other monomers, such as phenols or amines, to form novel polymer chains.

The aldehyde functionality also provides a reactive handle for grafting the molecule onto the surface of nanomaterials, such as silica (B1680970) nanoparticles, quantum dots, or carbon nanotubes. This surface functionalization can be used to modify the properties of the nanomaterials, for example, by improving their dispersibility in certain solvents or by introducing a photoactive component. The use of nanomaterials as catalysts for synthesizing heterocyclic compounds is well-documented, and the resulting heterocycles can, in turn, be used to modify the catalyst or create new hybrid nanomaterials. researchgate.netsemanticscholar.orgrsc.org

Ligand Design and Coordination Chemistry Utilizing this compound Scaffolds

The this compound scaffold is an excellent platform for designing novel ligands for coordination chemistry. The aldehyde group can be readily converted into a variety of chelating moieties. A common strategy is the synthesis of Schiff base ligands through condensation with primary amines. If the amine contains additional donor atoms (e.g., another amine, hydroxyl, or thiol group), the resulting Schiff base can act as a multidentate ligand, capable of forming stable complexes with a wide range of metal ions.

For example, reaction with 2-aminoethanol would yield a bidentate [N, O] ligand, while reaction with ethylenediamine (B42938) could produce a tetradentate [N, N, N, N] ligand if a 2:1 aldehyde-to-diamine stoichiometry is used. The ether oxygen of the dihydrobenzofuran ring itself could also potentially participate in coordination, further stabilizing the metal complex. The coordination chemistry of dibenzofuran (B1670420) derivatives has been explored, demonstrating that pendant functional groups can effectively bind to metal centers. monash.edu These metal complexes can have applications in catalysis, sensing, or as magnetic materials.

Table 2: Examples of Ligand Types Derived from this compound

Amine Reagent Resulting Ligand Type Potential Donor Atoms
Aniline Bidentate Schiff Base N, O (ring)
2-Aminophenol Tridentate Schiff Base N, O (phenolic), O (ring)
Ethylenediamine Tetradentate Schiff Base (2:1) N, N, N, N

Photophysical and Optoelectronic Applications of this compound Derivatives

Derivatives of this compound hold promise for applications in photophysics and optoelectronics. The benzofuran core is a component of many fluorescent molecules. nih.govmdpi.com The photophysical properties, such as absorption and emission wavelengths and quantum yield, can be precisely tuned by modifying the molecular structure, particularly by extending the π-conjugated system. nih.govresearchgate.net

Starting from this compound, derivatization of the aldehyde group via reactions like Wittig, Knoevenagel, or Horner-Wadsworth-Emmons can create extended conjugated systems by forming a carbon-carbon double bond. This extension of conjugation typically leads to a red-shift in the absorption and emission spectra, moving the fluorescence from the ultraviolet or blue region towards the green, yellow, or red parts of the spectrum. Such fluorescent derivatives could find use as organic emitters in organic light-emitting diodes (OLEDs), as fluorescent probes for sensing applications, or as components in other optoelectronic devices. mdpi.comresearchgate.net For example, 1,3-Diphenylisobenzofuran (DPBF) is a well-known fluorescent probe used for detecting singlet oxygen. mdpi.com Computational and experimental studies on related heterocyclic systems like dihydro-benzoxazines have also explored their photophysical properties and the relationship between structure and their absorption/emission characteristics. mdpi.com

Advanced Analytical Methodologies for the Detection and Quantification of 1,3 Dihydro 2 Benzofuran 4 Carbaldehyde

Chromatographic Separations (HPLC, GC) for Impurity Profiling of 1,3-Dihydro-2-benzofuran-4-carbaldehyde

Impurity profiling is a critical aspect of chemical analysis, ensuring the purity and quality of a target compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating and quantifying this compound from its potential impurities.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is a widely used method for the analysis of moderately polar compounds like this compound. A well-developed RP-HPLC method can effectively separate the target compound from its starting materials, by-products, and degradation products. The development of a stability-indicating HPLC method involves subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products. symbiosisonlinepublishing.com

A typical RP-HPLC method for a compound like this compound would utilize a C18 or C8 column. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol, run in either an isocratic or gradient elution mode to achieve optimal separation. symbiosisonlinepublishing.comresearchgate.net UV detection is suitable due to the aromatic and carbonyl chromophores in the molecule.

Table 1: Illustrative RP-HPLC Method Parameters for Impurity Profiling

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.02 M Potassium Phosphate Monobasic
Mobile Phase B Acetonitrile:Methanol (50:50 v/v)
Elution Mode Gradient
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 254 nm)
Column Temperature Ambient or controlled (e.g., 30 °C)

This table presents a hypothetical but representative set of starting conditions for method development based on common practices for similar aromatic aldehydes.

Gas Chromatography (GC):

For volatile and thermally stable compounds, GC is an excellent alternative. This compound, with its expected volatility, can be analyzed by GC, likely using a capillary column with a non-polar or medium-polarity stationary phase. GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can provide high resolution and sensitive detection. GC-MS is particularly powerful for impurity identification, as it provides mass spectra of the separated components, aiding in their structural elucidation. researchgate.net

High-Resolution Mass Spectrometry for Trace Analysis of this compound in Complex Chemical Matrices

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the trace analysis of compounds in complex mixtures due to its high sensitivity and mass accuracy. This allows for the determination of the elemental composition of the target analyte and its impurities.

When analyzing this compound in a complex matrix, such as a crude reaction mixture or an environmental sample, HRMS can distinguish the target compound from matrix components with very similar masses. Techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers provide the necessary mass resolution.

Electrospray ionization (ESI) is a common ionization technique for compounds like this compound, often in positive ion mode. The high-resolution mass spectrum would show a prominent peak for the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments can further confirm the identity of the compound by fragmenting the precursor ion and analyzing the resulting product ions, which provides structural information. nih.gov

Table 2: Expected HRMS Data for this compound

ParameterValue
Molecular Formula C₉H₈O₂
Monoisotopic Mass 148.05243 g/mol
Ionization Mode ESI Positive
Precursor Ion (m/z) [M+H]⁺ = 149.05971
Key MS/MS Fragments Fragmentation would likely involve loss of CO, and cleavage of the dihydrofuran ring.

The exact mass and m/z values are calculated based on the molecular formula. Fragmentation patterns are predicted based on general fragmentation rules.

Capillary Electrophoresis for Analytical Studies of this compound

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC and GC. researchgate.net It is particularly useful for the analysis of small sample volumes and can provide rapid analysis times. For a neutral compound like this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, would be the most appropriate technique.

In MEKC, a surfactant (e.g., sodium dodecyl sulfate, SDS) is added to the buffer solution above its critical micelle concentration. The neutral analyte partitions between the aqueous buffer and the hydrophobic interior of the micelles. Separation is achieved based on the differential partitioning of analytes into the micelles, which have a different electrophoretic mobility than the surrounding buffer.

The use of chiral selectors, such as cyclodextrins, in the CE buffer can also be explored to resolve enantiomers if a chiral center is introduced into the molecule during synthesis or degradation. nih.govnih.gov

Table 3: Potential MEKC Method Parameters for this compound Analysis

ParameterCondition
Capillary Fused-silica (e.g., 50 µm i.d., 50 cm total length)
Background Electrolyte 20-50 mM Phosphate or Borate buffer
Surfactant 25-100 mM Sodium Dodecyl Sulfate (SDS)
Applied Voltage 15-25 kV
Detection UV at an appropriate wavelength
Temperature 25 °C

This table provides a potential starting point for MEKC method development based on established practices.

Future Directions and Emerging Research Avenues for 1,3 Dihydro 2 Benzofuran 4 Carbaldehyde

Unexplored Synthetic Pathways for 1,3-Dihydro-2-benzofuran-4-carbaldehyde

While classical methods for the synthesis of dihydrobenzofuran skeletons exist, contemporary organometallic and organocatalytic methodologies offer unexplored, potentially more efficient, and stereoselective routes to this compound. The development of novel synthetic pathways is crucial for accessing this and related structures for further study.

Future synthetic exploration could focus on transition metal-catalyzed reactions that have proven effective for the general dihydrobenzofuran core. nih.gov Methodologies such as Rh(III)-catalyzed C-H activation followed by carbooxygenation of 1,3-dienes or highly enantioselective Palladium-catalyzed Heck/Tsuji-Trost reactions of ortho-bromophenols could be adapted. organic-chemistry.org For the target molecule, this would involve utilizing a starting material like 2-bromo-3-hydroxybenzaldehyde.

Furthermore, catalyst-free and organocatalytic annulation reactions represent a frontier for investigation. Strategies involving [4+1] annulation of para-quinone methides or [3+2] cyclizations could provide rapid access to the core structure under mild conditions. nih.govrsc.org The challenge and opportunity lie in designing substrates that incorporate the C4-aldehyde functionality through the course of these modern cyclization strategies.

Table 1: Potential Unexplored Synthetic Strategies for this compound
Synthetic StrategyCatalyst/Reagent TypeKey AdvantagesTheoretical Application for Target Compound
Rh(III)-Catalyzed C-H Activation/CarbooxygenationRhodium ComplexHigh atom economy, redox-neutral, good functional group tolerance. organic-chemistry.orgCyclization of a pre-functionalized N-phenoxyacetamide derived from a 4-formylphenol derivative.
Pd-Catalyzed Heck/Tsuji-Trost ReactionPalladium Complex with Chiral LigandExcellent enantiocontrol, high regioselectivity, scalable. organic-chemistry.orgReaction of a 2-bromo-3-vinylphenol derivative bearing an aldehyde precursor with a suitable diene.
[4+1] AnnulationMetal-free or OrganocatalyticMild reaction conditions, rapid construction of the heterocyclic core. rsc.orgReaction of an ortho-substituted para-quinone methide (generated in situ from a 4-formylphenol) with a C1 synthon.
Organocatalyzed [3+2] AnnulationChiral Phosphoric AcidHigh enantioselectivity, metal-free conditions. nih.govStereoselective cyclization of a quinone derivative with a suitable two-carbon component.

Novel Reactivity Modes of this compound

The reactivity of this compound is dictated by its two primary functional components: the aldehyde group and the dihydrobenzofuran scaffold. Future research can unlock novel transformations by exploring modern catalytic methods that target these sites.

Reactivity of the Aldehyde Moiety: The aldehyde group is a versatile handle for a vast array of chemical transformations. Emerging research avenues include the use of visible-light photoredox catalysis for radical-based reactions. acs.orgunibo.it This approach could enable novel C-C bond formations, such as allylation or alkylation, under exceptionally mild conditions, avoiding harsh reagents typically required for generating nucleophilic species. acs.orgunibo.it Furthermore, exploring enantioselective additions to the aldehyde, mediated by chiral organocatalysts or metal complexes, could provide access to valuable chiral secondary alcohols derived from the dihydrobenzofuran core.

Reactivity of the Dihydrobenzofuran Core: The aromatic portion of the scaffold presents opportunities for late-stage C-H functionalization. Recent advances in photoredox and metal catalysis have enabled the direct modification of C-H bonds in benzofuran (B130515) and related heterocycles. researchgate.net Applying these strategies to this compound could allow for the introduction of new substituents at specific positions on the benzene (B151609) ring, rapidly increasing molecular complexity without the need for de novo synthesis. Additionally, the influence of reaction conditions on the stability and potential rearrangement of the dihydrobenzofuran ring itself, analogous to transformations seen in related heterocyclic systems, remains an unexplored area that could lead to unexpected and synthetically useful products. nih.gov

Potential for this compound in Sustainable and Circular Chemistry

The principles of green and sustainable chemistry encourage the use of renewable feedstocks and environmentally benign synthetic processes. This compound is well-positioned to be a target for such approaches.

Bio-derived Feedstocks: The benzofuran core is present in numerous natural products, suggesting that biosynthetic pathways could inspire sustainable production routes. scienceopen.comnaturalproducts.net Research into the synthesis of the molecule from lignin-derived phenols or other biomass sources could significantly enhance its green credentials.

Green Synthetic Methodologies: The adoption of green chemical techniques can reduce the environmental impact of synthesis. Mechanochemistry, such as solvent-free grinding, has been effectively used for synthesizing benzofuran-containing compounds, offering benefits like reduced solvent waste and lower energy consumption. researchgate.net Applying such techniques to the synthesis of this compound is a key future direction.

Circular Chemistry: In a circular economy, molecules are designed for disassembly and reuse. This compound could serve as a monomer for novel polymers. The aldehyde functionality provides a reactive site for polymerization reactions, while the rigid heterocyclic core could impart desirable thermal and mechanical properties to the resulting material. Future research could focus on designing poly(benzofuran) materials that are chemically recyclable, allowing the monomer to be recovered and reused, thereby closing the material loop. mdpi.com

Advanced Applications of this compound in Emerging Chemical Technologies

The unique structure of this compound makes it a versatile building block for creating functional molecules and materials for a range of advanced applications.

Medicinal Chemistry: The benzofuran and dihydrobenzofuran scaffolds are considered "privileged structures" in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities, including antifungal, antiviral, and antitumor properties. scienceopen.comnih.gov The aldehyde group on the this compound scaffold serves as a critical chemical handle for derivatization, enabling the synthesis of large libraries of compounds for high-throughput screening and the development of new therapeutic agents. mdpi.comresearchgate.net

Materials Science: In materials science, functional organic molecules are essential for developing new technologies. The rigid, electron-rich dihydrobenzofuran core, combined with the reactive aldehyde, makes this molecule a candidate for the synthesis of novel organic electronic materials, functional dyes, or sensors. nih.gov For instance, it could be incorporated into larger conjugated systems for applications in organic light-emitting diodes (OLEDs) or organic solar cells. The aldehyde allows it to be covalently grafted onto surfaces or integrated into polymer backbones, creating functional materials with tailored properties. mdpi.com

Table 2: Potential Advanced Applications in Emerging Technologies
Field of ApplicationSpecific Role of this compoundPotential Outcome
Medicinal ChemistryCore scaffold for chemical library synthesis.Discovery of new drug candidates with potential antitumor or antimicrobial activity. nih.gov
Organic ElectronicsBuilding block for conjugated polymers or functional dyes.Development of new materials for OLEDs, organic photovoltaics, or sensors. nih.gov
Polymer ChemistryBifunctional monomer for specialty polymers.Creation of high-performance polymers with enhanced thermal stability and potential for recyclability. mdpi.com
Supramolecular ChemistryPrecursor for macrocycle synthesis.Formation of novel host-guest systems for molecular recognition or catalysis.

Q & A

Q. What are the common synthetic routes for preparing 1,3-Dihydro-2-benzofuran-4-carbaldehyde, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclization of substituted aldehydes or formylation of benzofuran precursors. For example, Vilsmeier-Haack formylation can introduce the aldehyde group to the benzofuran core under controlled conditions (e.g., POCl₃/DMF at 0–5°C) . Alternatively, cyclocondensation of α,β-unsaturated aldehydes with diols in acidic media (e.g., H₂SO₄) can yield the dihydrobenzofuran scaffold . Optimization involves adjusting catalysts (e.g., Lewis acids like BF₃·Et₂O), temperature gradients, and solvent polarity to improve yields (typically 50–70%) .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H NMR (δ 9.8–10.2 ppm for aldehyde protons; δ 4.5–5.0 ppm for dihydrofuran protons) and ¹³C NMR (δ 190–195 ppm for carbonyl) confirm structure .
  • HPLC : Reverse-phase C18 columns with mobile phases like acetonitrile/water (70:30) and UV detection at 254 nm ensure purity (>95%) .
  • Mass Spectrometry : High-resolution ESI-MS (expected [M+H]⁺: ~176.06) validates molecular weight .

Advanced Research Questions

Q. How do stereochemical outcomes in the synthesis of dihydrobenzofuran derivatives impact pharmacological activity?

  • Methodological Answer : Stereochemistry at the dihydrofuran ring (e.g., cis vs. trans configurations) influences binding to biological targets. For instance, enantioselective synthesis using chiral catalysts (e.g., Ru-BINAP complexes) can yield enantiopure intermediates, which are then tested via in vitro assays (e.g., enzyme inhibition or receptor binding). Evidence from analogous benzofuran compounds shows that the (3R,4S) configuration enhances affinity for CNS targets by 3–5-fold compared to other stereoisomers .

Q. What strategies resolve contradictions in reported biological activity data for dihydrobenzofuran carbaldehydes?

  • Methodological Answer : Discrepancies in bioactivity (e.g., IC₅₀ variability in cytotoxicity assays) often stem from differences in cell lines, assay protocols, or compound purity. To address this:
  • Standardize assays using WHO-recommended cell lines (e.g., HepG2 for liver toxicity) .
  • Validate purity via orthogonal methods (e.g., NMR + HPLC) and control for solvent effects (e.g., DMSO ≤0.1% v/v) .
  • Perform meta-analyses of published data to identify outliers and correlate structural motifs with activity trends .

Q. How can computational methods predict the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electrophilicity of the aldehyde group. The LUMO energy (~-1.5 eV) indicates susceptibility to nucleophilic attack at the carbonyl carbon. Molecular dynamics simulations further predict solvent effects (e.g., polar aprotic solvents like DMF stabilize transition states) . Experimental validation via kinetic studies (e.g., monitoring Grignard reaction rates) aligns with computational predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dihydro-2-benzofuran-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1,3-Dihydro-2-benzofuran-4-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.